2-Bromo-3,6-difluorobenzonitrile
Description
2-Bromo-3,6-difluorobenzonitrile is a synthetic organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is characterized by an aromatic ring structure with bromine and fluorine atoms attached at specific positions, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-bromo-3,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCGWWARITYLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 2-Bromo-3,6-difluorobenzonitrile typically involves the use of 3,5-difluorobromobenzene as a starting material. One common synthetic route includes the following steps :
Bromination: 3,5-difluorobromobenzene is brominated to introduce the bromine atom at the desired position.
Diazotization: The brominated compound undergoes diazotization to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then subjected to the Sandmeyer reaction to introduce the cyano group, resulting in the formation of this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental safety .
Chemical Reactions Analysis
2-Bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups under specific conditions.
Coupling Reactions: The cyano group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include n-butyllithium, potassium tert-butoxide, and DMF (dimethylformamide) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-3,6-difluorobenzonitrile has diverse applications in scientific research, including:
Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with unique properties.
Organic Synthesis: It is a valuable building block in organic synthesis, enabling the creation of complex molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluorobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine and fluorine atoms, along with the cyano group, make it a versatile compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-Bromo-3,6-difluorobenzonitrile can be compared with other similar compounds, such as:
2,3-Difluorobenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromo-2,6-difluorobenzonitrile: Similar structure but with different positioning of the bromine and fluorine atoms, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity .
Biological Activity
2-Bromo-3,6-difluorobenzonitrile is a synthetic organic compound with significant biological activity due to its unique chemical structure. This compound, characterized by its nitrile group and halogen substituents, has been studied for its potential applications in pharmaceuticals and material science. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, pharmacokinetics, and toxicological profile.
Chemical Structure and Properties
- Molecular Formula : CHBrFN
- Molecular Weight : 218 g/mol
- Structure : The compound features a benzene ring substituted with two fluorine atoms at the 3 and 6 positions, a bromine atom at the 2 position, and a cyano group at the 1 position.
Target Interaction
As an organic nitrile, this compound can interact with biological nucleophiles. This interaction may lead to the formation of new carbon-carbon bonds, potentially altering the function of target biomolecules. The presence of halogens enhances its electrophilicity, making it more reactive in biological systems.
Biochemical Pathways
The compound's nitrile group allows it to participate in various biochemical pathways. It can undergo hydrolysis and reduction reactions within biological systems, leading to metabolites that might exhibit distinct biological activities. These reactions can significantly influence metabolic pathways and cellular functions.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that it is metabolized primarily through hydrolysis and reduction. The resulting metabolites may have different biological activities compared to the parent compound. Environmental factors such as pH and temperature can also affect its stability and reactivity in biological settings.
Toxicological Profile
The compound has been classified as harmful if swallowed or inhaled and can cause skin irritation. Acute exposure may lead to serious health issues such as respiratory irritation and severe gastrointestinal distress. Safety data indicate that immediate medical attention is required in cases of severe poisoning .
Applications in Research
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the development of new materials with specialized properties in material science applications. Additionally, it is utilized as a building block in organic synthesis for creating complex molecules.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2,3-Difluorobenzonitrile | CHFN | Lacks bromine; less reactive in substitution reactions. |
| 4-Bromo-2,6-difluorobenzonitrile | CHBrFN | Different bromine positioning affects reactivity. |
| 3-Bromo-2,6-difluorobenzonitrile | CHBrFN | Similar structure but different substitution pattern. |
The specific arrangement of bromine and fluorine atoms contributes to distinct chemical properties not found in its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
